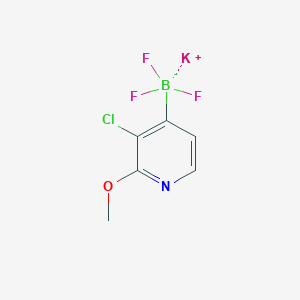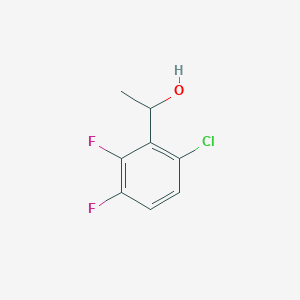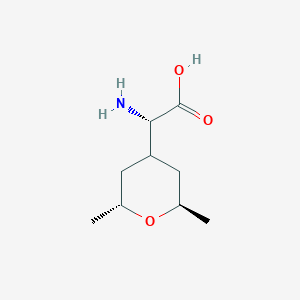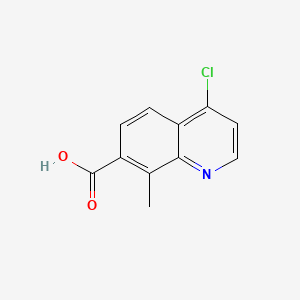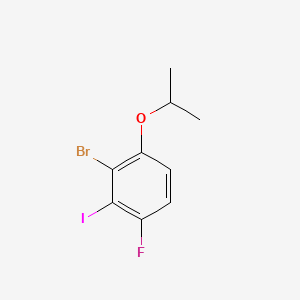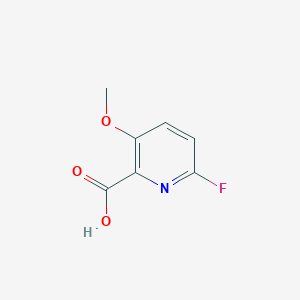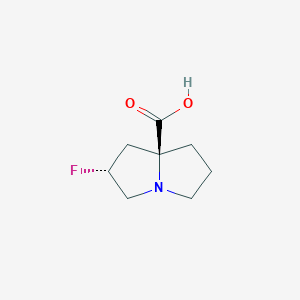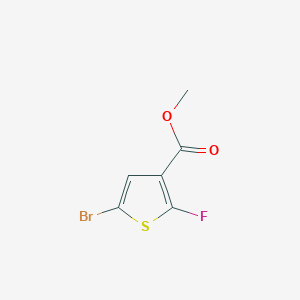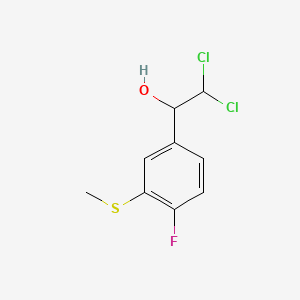
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FOS. This compound is characterized by the presence of dichloro, fluoro, and methylthio groups attached to a phenyl ring, along with an ethanol moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol typically involves the reaction of 4-fluoro-3-(methylthio)benzaldehyde with chloroform and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of functional groups like dichloro and fluoro enhances its reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethane
- 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanone
- 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanoic acid
Uniqueness
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both dichloro and fluoro groups enhances its stability and makes it a valuable intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C9H9Cl2FOS |
|---|---|
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
2,2-dichloro-1-(4-fluoro-3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FOS/c1-14-7-4-5(2-3-6(7)12)8(13)9(10)11/h2-4,8-9,13H,1H3 |
Clé InChI |
MLURSVNTDLUAIQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)C(C(Cl)Cl)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


